![molecular formula C15H17NOS B5685814 5-{2-[(4-methoxyphenyl)thio]ethyl}-2-methylpyridine](/img/structure/B5685814.png)
5-{2-[(4-methoxyphenyl)thio]ethyl}-2-methylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{2-[(4-methoxyphenyl)thio]ethyl}-2-methylpyridine, also known as MTEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has garnered significant attention from the scientific community due to its potential therapeutic applications in various neurological and psychiatric disorders.
Mécanisme D'action
5-{2-[(4-methoxyphenyl)thio]ethyl}-2-methylpyridine selectively antagonizes the mGluR5 receptor, which is a G protein-coupled receptor that plays a key role in modulating glutamatergic neurotransmission. By blocking the activity of mGluR5, 5-{2-[(4-methoxyphenyl)thio]ethyl}-2-methylpyridine reduces the excitability of neurons and decreases the release of glutamate, which is a key mediator of neuronal damage and inflammation.
Biochemical and Physiological Effects:
5-{2-[(4-methoxyphenyl)thio]ethyl}-2-methylpyridine has been shown to have a range of biochemical and physiological effects, including reducing neuronal damage and inflammation, improving cognitive function, and reducing anxiety and depression-like behaviors in animal models. It has also been shown to have a neuroprotective effect in models of traumatic brain injury and stroke.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 5-{2-[(4-methoxyphenyl)thio]ethyl}-2-methylpyridine is its selectivity for the mGluR5 receptor, which makes it a useful tool for studying the role of this receptor in various neurological and psychiatric disorders. However, one limitation is that 5-{2-[(4-methoxyphenyl)thio]ethyl}-2-methylpyridine has a relatively short half-life, which can make it difficult to maintain consistent levels of the compound in animal models.
Orientations Futures
There are several future directions for research on 5-{2-[(4-methoxyphenyl)thio]ethyl}-2-methylpyridine, including exploring its potential therapeutic applications in various neurological and psychiatric disorders, investigating its mechanisms of action, and developing more potent and selective analogs of the compound. Additionally, there is a need for further research on the pharmacokinetics and pharmacodynamics of 5-{2-[(4-methoxyphenyl)thio]ethyl}-2-methylpyridine to optimize dosing and administration in animal models.
Méthodes De Synthèse
The synthesis of 5-{2-[(4-methoxyphenyl)thio]ethyl}-2-methylpyridine involves the reaction of 2-methyl-5-pyridinemethanol with 4-methoxyphenylthioacetic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then treated with ethyl bromide to form 5-{2-[(4-methoxyphenyl)thio]ethyl}-2-methylpyridine. The purity of the compound is typically verified through high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
5-{2-[(4-methoxyphenyl)thio]ethyl}-2-methylpyridine has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Parkinson's disease, anxiety, depression, and addiction. It has also been shown to have neuroprotective effects in animal models of traumatic brain injury and stroke.
Propriétés
IUPAC Name |
5-[2-(4-methoxyphenyl)sulfanylethyl]-2-methylpyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NOS/c1-12-3-4-13(11-16-12)9-10-18-15-7-5-14(17-2)6-8-15/h3-8,11H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEVLWBMBHHLTNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)CCSC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[2-(4-Methoxyphenyl)sulfanylethyl]-2-methyl-pyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(cyclobutylcarbonyl)-4-{[2-(3-methyl-5-isoxazolyl)-1-pyrrolidinyl]carbonyl}piperidine](/img/structure/B5685732.png)
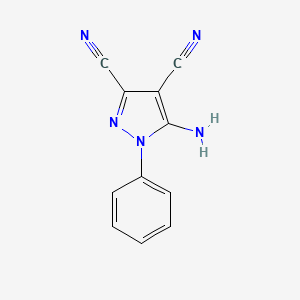
![(1R*,3S*)-3-ethoxy-7-[(2-methoxyphenyl)sulfonyl]-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5685744.png)
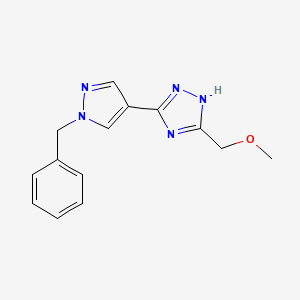
![1-{5-[(4-{1-[2-(dimethylamino)ethyl]-1H-imidazol-2-yl}-1-piperidinyl)carbonyl]-2-thienyl}ethanone](/img/structure/B5685764.png)
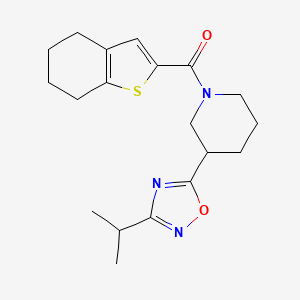
![N,1,3-trimethyl-N-[(5-methyl-2-furyl)methyl]-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5685782.png)

![5-chloro-2-{3-[1-(2-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}pyridine](/img/structure/B5685788.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5685798.png)
![[(3R*,5R*)-1-[(5-methyl-4-isoxazolyl)sulfonyl]-5-(1-pyrrolidinylmethyl)-3-piperidinyl]methanol](/img/structure/B5685799.png)
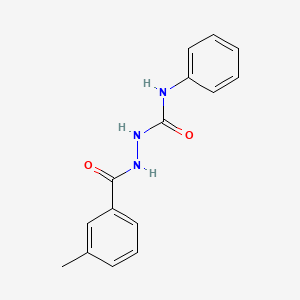
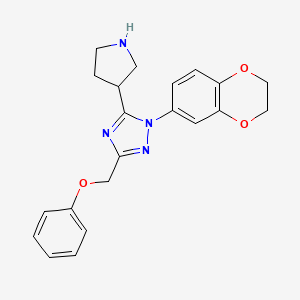
![3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B5685822.png)